1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-
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Overview
Description
1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]- is a complex organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound also features a bromo and tetrafluorobutoxy substituent, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]- typically involves the reaction of a suitable precursor with 1,3-dioxolane. One common method includes the use of a bromomethyl intermediate, which reacts with 1,3-dioxolane under controlled conditions to form the desired product. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI), Potassium thiocyanate (KSCN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the bromo substituent.
Scientific Research Applications
1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]- has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one, 4-(chloromethyl)-: Similar in structure but with a chlorine substituent instead of a bromo group.
4-Hydroxymethyl-1,3-dioxolan-2-one: Features a hydroxymethyl group instead of the bromo and tetrafluorobutoxy substituent.
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: Contains a phenol group in addition to the dioxolane ring.
Uniqueness
1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]- stands out due to its combination of bromo and tetrafluorobutoxy substituents, which impart unique chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
1980040-35-4 |
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Molecular Formula |
C8H9BrF4O4 |
Molecular Weight |
325.05 g/mol |
IUPAC Name |
4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H9BrF4O4/c9-8(12,13)7(10,11)1-2-15-3-5-4-16-6(14)17-5/h5H,1-4H2 |
InChI Key |
LJJBWHAUDZYPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)COCCC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
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